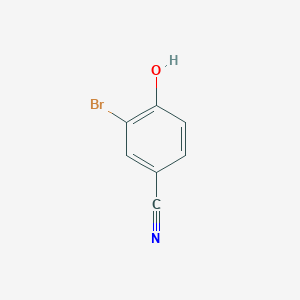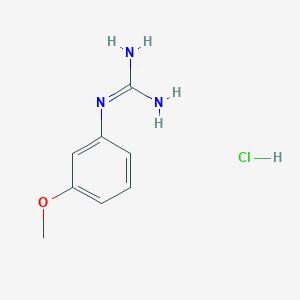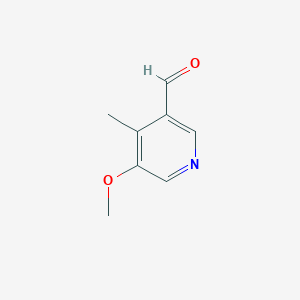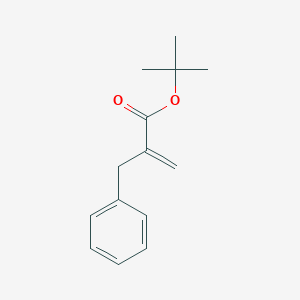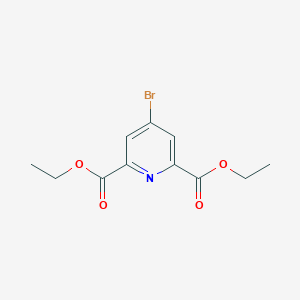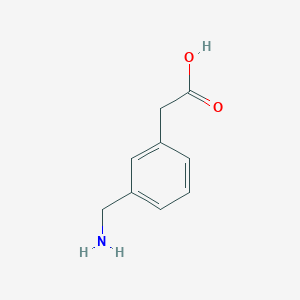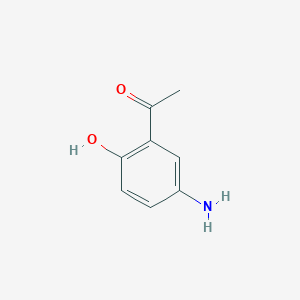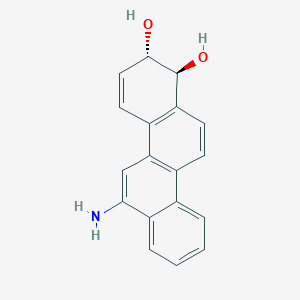
trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene, also known as trans-DDAC, is a chrysene derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Mechanism Of Action
Trans-DDAC binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA helix. This binding is specific to damaged DNA, as trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene has a higher affinity for DNA lesions than for undamaged DNA. Once bound to damaged DNA, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can act as a fluorescent probe, allowing for the visualization and quantification of DNA damage.
Biochemical And Physiological Effects
Trans-DDAC has been shown to induce DNA damage in cells, leading to cell death. This effect has been observed in various cell types, including cancer cells, making trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene a potential anti-cancer agent. Additionally, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Advantages And Limitations For Lab Experiments
One advantage of using trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in lab experiments is its high specificity for damaged DNA, allowing for the precise detection and quantification of DNA damage. However, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can also induce DNA damage in cells, which may confound experimental results. Additionally, the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can be complex and time-consuming, making it less practical for some applications.
Future Directions
There are several potential future directions for the use of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in scientific research. One area of interest is the development of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene-based therapies for cancer treatment. Additionally, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene could be used to study the effects of environmental toxins on DNA damage and repair in various organisms. Further research is also needed to better understand the mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene and its potential applications in various fields of study.
Conclusion
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is a valuable tool in scientific research, with potential applications in the study of DNA damage and repair, cancer treatment, and environmental toxicology. Its high specificity for damaged DNA makes it a valuable probe for the detection and quantification of DNA damage, although its potential to induce DNA damage in cells must be taken into consideration. Further research is needed to fully understand the potential applications of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in various fields of study.
Synthesis Methods
Trans-DDAC can be synthesized through a multi-step process involving the reaction of chrysene with nitric acid to form nitrochrysene, which is then reduced to aminochrysene. The amino group is then selectively reduced to produce trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene. This synthesis method has been optimized to produce high yields of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene with high purity.
Scientific Research Applications
Trans-DDAC has been widely used in scientific research as a fluorescent probe for the detection of DNA damage. It has been shown to bind specifically to damaged DNA, making it a valuable tool for studying DNA repair mechanisms. Trans-DDAC has also been used to study the effects of environmental toxins on DNA damage and repair.
properties
CAS RN |
117760-93-7 |
|---|---|
Product Name |
trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene |
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
InChI Key |
BDQUGJCOXDENQA-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Other CAS RN |
117760-93-7 |
synonyms |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



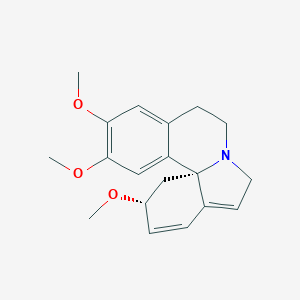
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)



